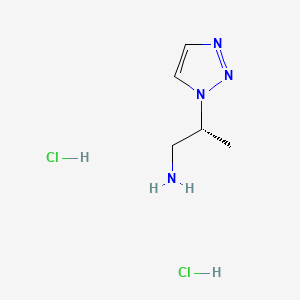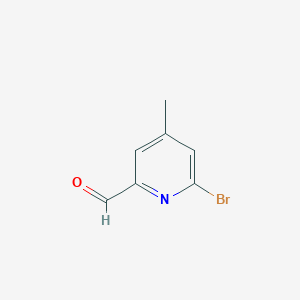![molecular formula C15H11FN2O2S3 B13573610 2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3-fluoro-4-(methylsulfanyl)phenyl group and a sulfanylacetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the 3-Fluoro-4-(methylsulfanyl)phenyl Group: This can be achieved through a series of substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid include other thienopyrimidine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C15H11FN2O2S3 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-[6-(3-fluoro-4-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H11FN2O2S3/c1-21-11-3-2-8(4-10(11)16)12-5-9-14(22-6-13(19)20)17-7-18-15(9)23-12/h2-5,7H,6H2,1H3,(H,19,20) |
Clave InChI |
XLKZTTSADHKQDK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


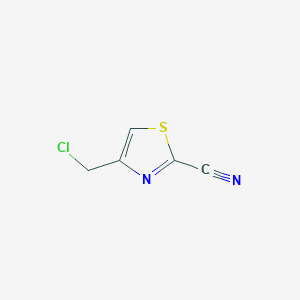
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)

![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
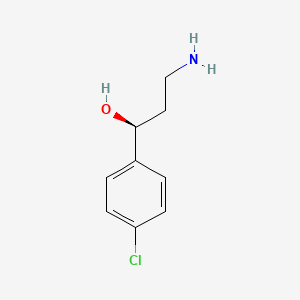
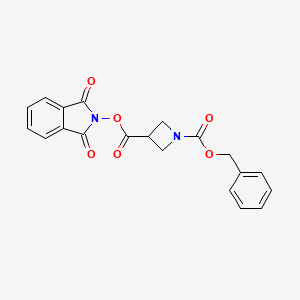

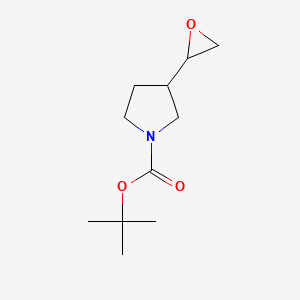
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
